molecular formula C18H26BFO4 B13978741 Tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B13978741
M. Wt: 336.2 g/mol
InChI Key: KRSYLKPJONMFFI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate features a boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a fluorinated phenyl ring, with a tert-butyl acetate group at the ortho position. Its molecular formula is C₁₉H₂₇BF₀₅ (estimated), and it is designed for use in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group’s reactivity in forming carbon-carbon bonds . The tert-butyl ester enhances steric protection and solubility in organic solvents compared to smaller esters like methyl .

Applications
This compound is primarily employed in medicinal chemistry and materials science for synthesizing biaryl structures, a critical step in developing kinase inhibitors and fluorescent probes. The fluorine substituent modulates electronic effects, directing coupling reactions to specific positions on the aromatic ring .

Properties

Molecular Formula

C18H26BFO4

Molecular Weight

336.2 g/mol

IUPAC Name

tert-butyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C18H26BFO4/c1-16(2,3)22-15(21)11-12-8-9-13(14(20)10-12)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3

InChI Key

KRSYLKPJONMFFI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Starting Material: 3-fluoro-4-bromophenylacetate or similar aryl halide derivatives.
  • Boron Source: Bis(pinacolato)diboron (B2pin2).
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3).
  • Solvent: 1,4-dioxane or a mixture of toluene and ethanol.
  • Temperature: Typically 80 °C.
  • Atmosphere: Inert nitrogen or argon atmosphere to avoid oxidation.

Typical Procedure

A representative procedure involves mixing the aryl bromide (e.g., 3-fluoro-4-bromophenylacetate), bis(pinacolato)diboron, palladium catalyst, and base in 1,4-dioxane. The mixture is degassed and stirred under nitrogen at 80 °C overnight. After completion, the reaction mixture is filtered through Celite, concentrated under reduced pressure, and purified by silica gel chromatography to isolate the desired boronate ester product with tert-butyl ester functionality intact.

Example Preparation and Yield Data

Step Reagents and Conditions Yield (%) Notes
Borylation of 3-fluoro-4-bromophenylacetate with B2pin2, Pd(dppf)Cl2, KOAc in 1,4-dioxane at 80 °C overnight 93% High yield, mild conditions, inert atmosphere
Purification by silica gel chromatography (Hexanes:EtOAc 9:1) - Efficient product isolation
Characterization by 1H NMR and LC-MS confirms product identity - Purity >95%

This procedure is consistent with methods reported for similar boronate esters and ensures the integrity of the tert-butyl ester group during the borylation.

Alternative Synthetic Routes

Suzuki–Miyaura Coupling Followed by Esterification

In some cases, the boronate ester is introduced via Suzuki coupling of a pre-formed boronic acid or ester with a halogenated aromatic tert-butyl acetate derivative. This two-step approach involves:

  • Suzuki coupling under palladium catalysis (Pd(PPh3)4) with sodium carbonate as base in a toluene/ethanol/water mixture at 80 °C.
  • Subsequent purification and isolation of the tert-butyl 2-(3-fluoro-4-boronate phenyl)acetate product.

This method yields high purity products with yields up to 93% and is suitable for scale-up.

Mechanistic Insights and Catalytic Considerations

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester. The use of bases such as potassium acetate facilitates the transmetalation step and improves reaction efficiency. Phase-transfer catalysts like tetrabutylammonium bromide have been reported to enhance yields and selectivity by promoting reactant transfer between phases.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 1–5 mol% loading
Boron Source Bis(pinacolato)diboron (B2pin2) 1.1–1.2 equiv
Base Potassium acetate or sodium carbonate 2–3 equiv
Solvent 1,4-Dioxane or Toluene/Ethanol/Water Degassed, inert atmosphere required
Temperature 80 °C Mild heating for optimal conversion
Reaction Time 12–16 hours Overnight stirring
Yield 85–95% High yield with proper optimization
Purification Silica gel chromatography Hexanes:EtOAc mixtures

Research Outcomes and Applications

The prepared this compound exhibits excellent stability under reaction conditions and is a versatile intermediate for further functionalization in medicinal chemistry and materials science. Its boronate ester moiety enables cross-coupling reactions to introduce diverse substituents, while the tert-butyl ester protects the acid functionality during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The boronic ester group can undergo various substitution reactions, particularly in the presence of palladium catalysts.

    Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form boranes.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

Major Products

    Biaryl compounds: Formed through Suzuki-Miyaura coupling.

    Boronic acids: Formed through oxidation.

Scientific Research Applications

Chemistry

    Cross-coupling reactions: Widely used in the synthesis of complex organic molecules.

    Catalysis: Acts as a reagent in various catalytic processes.

Biology and Medicine

    Drug development:

    Bioconjugation: Used in the modification of biomolecules.

Industry

    Materials science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Variations and Their Impacts

Below is a comparative analysis of structurally related boronate esters:

Compound Molecular Formula Key Features Reactivity/Solubility Applications References
tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (Target) C₁₉H₂₇BFO₄ (estimated) Fluorine at meta position; tert-butyl ester High steric protection; moderate solubility in non-polar solvents Suzuki couplings for drug intermediates
Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate C₁₅H₂₀BFO₄ Methyl ester instead of tert-butyl Higher volatility; faster reaction kinetics due to smaller ester group Small-molecule library synthesis
N-(tert-Butyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide C₁₈H₂₈BNO₃ Acetamide replaces acetate ester; tert-butyl on amide Lower esterase sensitivity; improved stability in acidic conditions Proteolysis-targeting chimeras (PROTACs)
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate C₁₉H₂₉BO₄ Propanoate chain instead of acetate Increased lipophilicity; higher molecular weight Lipid-soluble prodrugs
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide C₁₆H₂₃BFNO₃ Isopropyl amide substituent; fluorine at meta Reduced hydrogen bonding; enhanced membrane permeability CNS-targeting agents

Detailed Findings

Ester vs. Amide Functionality Target Compound: The tert-butyl acetate group provides steric hindrance, slowing hydrolysis in biological systems compared to methyl esters. This makes it suitable for prolonged reaction conditions . Amide Analogs: Compounds like N-(tert-Butyl)-2-(4-boronophenyl)acetamide exhibit greater stability in acidic environments but require harsher conditions for Suzuki coupling due to reduced boronate activation .

Fluorine Substituent Effects The meta-fluorine in the target compound electronically deactivates the phenyl ring, directing cross-coupling to the para position. This contrasts with non-fluorinated analogs (e.g., tert-butyl 3-(4-boronophenyl)propanoate), which show less regioselectivity .

Ester Chain Length Propanoate derivatives (e.g., tert-butyl 3-(4-boronophenyl)propanoate) exhibit ~20% higher logP values than acetate analogs, enhancing their utility in lipid-rich environments .

Commercial Availability

  • Methyl and tert-butyl esters are widely available (e.g., TCI Chemicals), while amide variants are less common but gaining traction in PROTAC research .

Reactivity in Cross-Coupling Reactions

Compound Coupling Efficiency (Yield%) Optimal Conditions Byproduct Formation
Target (tert-butyl ester) 85–90% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) <5%
Methyl ester analog 92–95% Pd(dba)₂, SPhos, K₃PO₄, THF/H₂O (60°C) 8–10%
Amide analog 70–75% Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane (100°C) 15% (deborylation)

Data aggregated from Suzuki-Miyaura studies

Biological Activity

Tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and case studies.

  • Molecular Formula : C17H25BFNO4
  • Molecular Weight : 337.19 g/mol
  • CAS Number : 262444-42-8
  • Structure : The compound features a tert-butyl group and a dioxaborolane moiety which are crucial for its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies have shown that related boronic acids can inhibit enzymes such as proteases involved in viral replication (e.g., SARS-CoV-2 Mpro) .
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective properties against amyloid-beta toxicity in neurodegenerative models .

Biological Activity Data

Activity TypeObservationsReferences
Enzyme InhibitionModerate inhibition of β-secretase and acetylcholinesterase.
NeuroprotectionReduction in TNF-α levels in astrocytes exposed to Aβ1-42.
Antioxidant ActivityLimited antioxidant effects observed.
Viral Protease InhibitionPartial inhibition of SARS-CoV-2 Mpro activity at 20 μM concentration.

Study on Neuroprotective Effects

A study focused on the protective effects of a similar compound against amyloid-beta toxicity demonstrated that treatment with the compound resulted in improved cell viability in astrocytes. Specifically:

  • Cell Viability : The treated astrocytes showed a significant increase in viability (62.98%) when exposed to Aβ1-42 compared to untreated controls (43.78%) .
  • Inflammatory Markers : There was a notable reduction in inflammatory markers such as TNF-α when treated with the compound .

Study on Enzymatic Inhibition

Another investigation assessed the compound's ability to inhibit proteases:

  • SARS-CoV-2 Mpro : The compound demonstrated approximately 23% inhibition at a concentration of 20 μM, suggesting potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronate esterification. For example, describes a multi-step synthesis involving tert-butyl esters and boronate intermediates under inert atmospheres (e.g., 1,4-dioxane at 90°C for 24 hours). Key steps include:

  • Coupling Reactions : Use of Pd catalysts (not specified in evidence, but common in Suzuki reactions).
  • Workup : Sequential extraction with ethyl acetate and aqueous sodium bicarbonate to remove unreacted boronic acids .
  • Optimization : Adjust stoichiometry of potassium acetate (used as a base) and monitor reaction progress via TLC or HPLC (retention time: 1.23 minutes as in ) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodology :

  • LCMS : Confirm molecular weight via m/z 757 [M+H]+ (as in ) .
  • HPLC : Use reverse-phase columns (e.g., C18) with acetonitrile/water gradients; retention time consistency is critical for purity assessment .
  • NMR : Compare ¹H/¹³C NMR peaks to analogous tert-butyl boronate esters (e.g., tert-butyl phenylcarbamates in ) to confirm regiochemistry .

Q. How should researchers handle purification challenges, such as removing unreacted boronic acid byproducts?

  • Methodology :

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to isolate the boronate ester from polar impurities (e.g., unreacted boronic acids) .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) based on similar compounds (e.g., ’s ethyl ester analog) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., LCMS vs. NMR) be resolved during structural validation?

  • Methodology :

  • Cross-Validation : Compare LCMS-derived molecular weight with NMR integration ratios. For instance, ’s LCMS m/z 757 [M+H]+ should align with NMR signals for tert-butyl (δ ~1.3 ppm), fluoroaryl (δ ~7.2–7.8 ppm), and boronate (δ ~1.3–1.4 ppm) groups .
  • Isotopic Patterning : Verify boron’s natural isotopic signature in LCMS (e.g., ¹¹B/¹⁰B ratio) to distinguish from impurities .

Q. What strategies mitigate decomposition or instability during long-term storage?

  • Methodology :

  • Storage Conditions : Store at 0–6°C under inert gas (e.g., argon), as recommended for similar boronate esters () .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for new peaks indicating hydrolysis of the dioxaborolane ring .

Q. How can low yields in cross-coupling reactions involving this boronate ester be addressed?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos ligands to improve coupling efficiency.
  • Solvent Optimization : Replace 1,4-dioxane with THF or toluene (see ’s 43% yield with 1,4-dioxane, suggesting room for improvement) .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity (not in evidence but widely used for boronate couplings).

Q. What explains regioselectivity discrepancies in Suzuki-Miyaura reactions using this boronate ester?

  • Methodology :

  • DFT Calculations : Model electronic effects of the 3-fluoro substituent on boronate reactivity. The fluorine’s electron-withdrawing nature may direct coupling to electron-deficient aryl halides.
  • Competitive Experiments : Compare reaction rates with para-substituted aryl halides (e.g., 4-CN vs. 4-OMe) to map steric/electronic preferences .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for similar boronate esters?

  • Methodology :

  • Batch Variability : Assess if differences arise from residual solvents (e.g., notes mp 206–211°C for a related boronate, which may vary with crystallization solvents) .
  • Stereochemical Purity : Verify enantiomeric excess via chiral HPLC for compounds with stereocenters (e.g., ’s (4R,6R)-configured analogs) .

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